![molecular formula C17H10N4O3S2 B2804153 5-(furan-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1203154-80-6](/img/structure/B2804153.png)
5-(furan-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can significantly alter their chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the furan ring, followed by the construction of the benzo[1,2-d:4,3-d’]bis(thiazole) moiety. The final step involves the formation of the isoxazole ring and the carboxamide group. Each step may require catalysts, specific temperatures, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch reactors. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines. Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the nucleophiles or electrophiles used .
Wissenschaftliche Forschungsanwendungen
5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as semiconductors
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: Known for their applications in organic electronics and as fluorescent sensors.
Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Utilized as fluorophores and visible light organophotocatalysts.
Uniqueness
What sets 5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c1-8-18-9-4-5-10-15(14(9)25-8)26-17(19-10)20-16(22)11-7-13(24-21-11)12-3-2-6-23-12/h2-7H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMODUSRRQAVSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
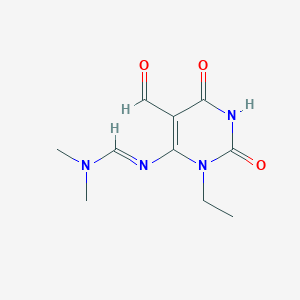
![2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)
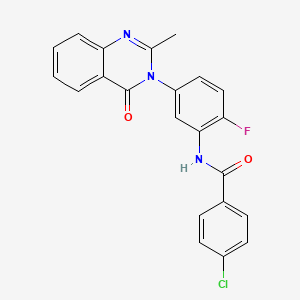
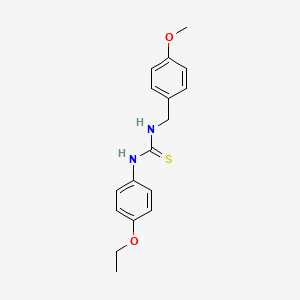
![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)
![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)
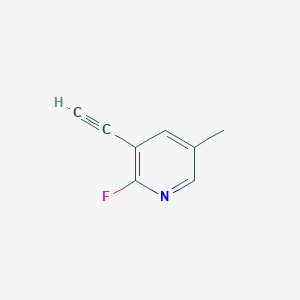
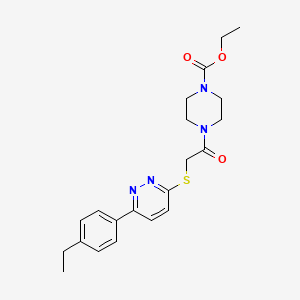
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2804085.png)
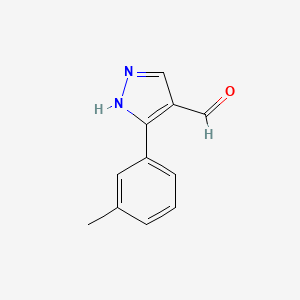
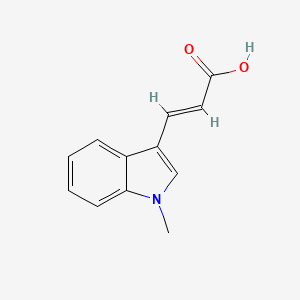
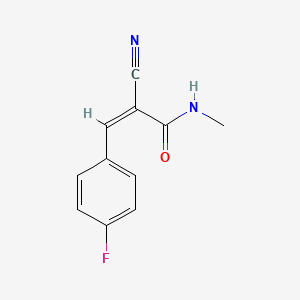
![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2804091.png)
![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)
